molecular formula C13H27ClN2O4 B595871 (R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS No. 1313278-02-2

(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Cat. No.: B595871
CAS No.: 1313278-02-2
M. Wt: 310.819
InChI Key: SCOLDMVDYLWBST-HNCPQSOCSA-N
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Description

®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine, followed by esterification and subsequent conversion to the hydrochloride salt. One common method includes:

    Protection of the amino group: The amino group of lysine is protected using tert-butoxycarbonyl (Boc) to form Boc-Lysine.

    Esterification: The protected lysine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

    Formation of hydrochloride salt: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Hydrolysis: Conditions typically involve aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Deprotection: The major product is the free amine.

Scientific Research Applications

®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of amino acid-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride involves its interaction with various molecular targets, depending on its application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In biological systems, it may interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate
  • (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
  • ®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid

Uniqueness

®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is unique due to its specific ethyl ester group, which can influence its reactivity and solubility compared to similar compounds with different ester groups or free acids. This uniqueness makes it particularly useful in certain synthetic applications and research studies.

Properties

IUPAC Name

ethyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOLDMVDYLWBST-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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